1,4-Dimethylnaphthalene

Descripción

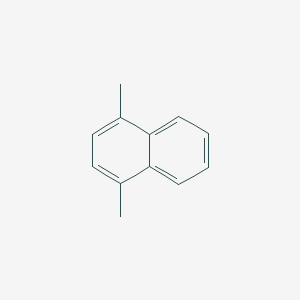

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQSQLNWAIULLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035423 | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear red liquid; [MSDSonline] | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

571-58-4 | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQH3S1I0SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Dimethylnaphthalene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound (1,4-DMN). It is intended to serve as a core resource for professionals engaged in research, scientific investigation, and drug development.

Core Chemical Properties

This compound is an aromatic hydrocarbon that occurs naturally in potatoes and is used as a plant growth regulator to inhibit sprouting.[1][2] The pure substance is a pale yellow to colorless liquid.[1]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][4][5][6] |

| Melting Point | -18 °C (lit.) | [7] |

| 7.6 °C | [2] | |

| Boiling Point | 262-264 °C / 751 mmHg (lit.) | [7] |

| 264 °C | [1] | |

| 268 °C | [2] | |

| Density | 1.016 g/mL at 25 °C (lit.) | [7] |

| 1.014 g/mL | [1] | |

| Solubility in Water | 5.1 ppm | [1] |

| Vapor Pressure | 0.56 Pa | [1] |

| Flash Point | 113 °C (closed cup) | |

| >230 °F | [7] | |

| Refractive Index | n20/D 1.613 (lit.) | [7] |

Molecular Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers.

Structural Identifiers

This table provides standard identifiers for the molecular structure of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 571-58-4 | [1][3][4][7] |

| SMILES String | Cc1ccc(C)c2ccccc12 | [6][8] |

| InChI | 1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3 | [3][4][6] |

| InChI Key | APQSQLNWAIULLK-UHFFFAOYSA-N | [4][8] |

Structural Diagram

The following diagram illustrates the two-dimensional structure of the this compound molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis via Grignard Reaction

A common method for preparing this compound involves the reaction of 1,4-dihalonaphthalene with a methyl magnesium halide Grignard reagent, catalyzed by a nickel-phosphine complex.[8][9][10]

Materials:

-

1,4-dichloronaphthalene (39.4g, 0.2mol)

-

bis(triphenylphosphine)nickel dichloride (220mg)

-

Trimethylbenzene (200mL)

-

Methylmagnesium chloride in tetrahydrofuran (B95107) solution (134mL, 0.4mol)

-

Petroleum ether (100mL)

-

Water (120mL)

Procedure:

-

Charge a reaction flask with 1,4-dichloronaphthalene, bis(triphenylphosphine)nickel dichloride, and trimethylbenzene.[9][10]

-

Maintain a nitrogen atmosphere and cool the reaction mixture to below 10°C.[10]

-

While stirring, slowly add the methylmagnesium chloride tetrahydrofuran solution dropwise.[9][10]

-

After the addition is complete, heat the mixture to 150°C and maintain for 16 hours.[9][10]

-

After the reaction, distill the mixture to recover the solvent.[9][10]

-

Add petroleum ether and water to the residue for extraction and phase separation.[9][10]

-

Distill the organic phase to recover the petroleum ether.[9][10]

-

Perform vacuum distillation on the remaining liquid, collecting the fraction at 165°C to obtain pure this compound.[9][10]

Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a validated method for the quantification of 1,4-DMN residues in samples such as potatoes.[11][12]

Instrumentation & Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Phenomenex ODS-2 (250 mm × 4.60 mm, 5 µm) or equivalent reversed-phase C18 column.[12]

-

Mobile Phase: 60% Methanol in Water.[12]

-

Flow Rate: 1.5 mL/min.[12]

-

Detection Wavelength: 210 nm.[12]

-

Injection Volume: 100 µL (for enhanced sensitivity).[11]

Sample Preparation (ACN/PROP Method for Potato Samples):

-

Homogenize the potato sample (peel or flesh).

-

Extract a known weight of the homogenized sample with a mixture of acetonitrile (B52724) and 2-propanol (7:3 v/v) at a 1:1 sample-to-solvent ratio.[11]

-

Vortex or shake vigorously to ensure thorough extraction.

-

Centrifuge the mixture to pellet solid debris.

-

The resulting supernatant can be directly injected into the HPLC system without further cleanup.[11] This method provides good linearity (r² > 0.999) and precision for routine analysis.[11]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis and purification protocol for this compound.

Caption: Workflow for the synthesis and purification of 1,4-DMN.

Biological Activity and Logical Relationships

While the exact mode of action is not fully understood, 1,4-DMN is known to influence several biological processes, particularly in plants and fungi. It has been associated with the activation of the aryl hydrocarbon receptor and exhibits fungistatic activity.[7][13] In potatoes, it alters genes associated with the G1/S phase block, possibly by inducing cell cycle inhibitors KRP1 and KRP2.[7]

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H12 | CID 11304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,4-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | 571-58-4 [chemicalbook.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to the Synthesis of 1,4-Dimethylnaphthalene: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylnaphthalene (1,4-DMN) is a polycyclic aromatic hydrocarbon with significant applications as a plant growth regulator and as a precursor for advanced materials. Its synthesis is a key area of research, with several established pathways offering varying degrees of efficiency, selectivity, and industrial scalability. This technical guide provides a comprehensive overview of the core synthesis routes for 1,4-DMN, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data. The primary synthesis strategies discussed include the cyclization and dehydrogenation of 5-phenyl-2-hexene, the nickel-catalyzed cross-coupling of 1,4-dihalonaphthalenes with Grignard reagents, and the shape-selective alkylation of naphthalene (B1677914). This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of 1,4-DMN and related compounds.

Introduction

This compound is a crucial chemical intermediate, notably utilized in agriculture to inhibit sprouting in stored potatoes.[1][2] Beyond its agrochemical applications, 1,4-DMN serves as a starting material for the synthesis of 1,4-naphthalenedicarboxylic acid, a monomer for high-performance polymers. The selective synthesis of the 1,4-isomer is paramount to avoid contamination with other isomers that are difficult to separate due to their similar boiling points. This guide explores the most pertinent synthetic methodologies, providing a detailed analysis of each approach.

Synthesis Pathways and Mechanisms

Cyclization and Dehydrogenation of 5-Phenyl-2-hexene

A prominent industrial method for the synthesis of 1,4-DMN involves a two-step process starting from 5-phenyl-2-hexene.[1][3] This pathway is characterized by an initial acid-catalyzed cyclization to form 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene (B1619320) (1,4-DMT), followed by a dehydrogenation step to yield the final product.

The reaction proceeds through two key mechanistic stages:

-

Acid-Catalyzed Cyclization: The process is initiated by the protonation of the double bond in 5-phenyl-2-hexene by an acid catalyst, leading to the formation of a secondary carbocation. This is followed by an intramolecular electrophilic aromatic substitution, where the carbocation attacks the phenyl ring to form a new six-membered ring. A subsequent deprotonation step regenerates the aromaticity in the newly formed ring system, yielding 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene.

-

Dehydrogenation: The dehydrogenation of 1,4-DMT to 1,4-DMN is typically carried out over a heterogeneous catalyst, such as palladium on carbon. The mechanism involves the adsorption of the tetralin derivative onto the catalyst surface, followed by the sequential removal of hydrogen atoms to form the fully aromatic naphthalene ring system.

| Parameter | Value | Reference |

| Dehydrogenation Catalyst | 10% Palladium on activated carbon | [3] |

| Catalyst Loading | 0.05% - 10% (mass) with respect to 1,4-DMT | [3] |

| Reaction Temperature | 80°C - 270°C | [3] |

| Reaction Time | 0.5 - 72 hours | [3] |

| Yield | High (specific values not detailed in the provided search results) | [1] |

| Selectivity | High (isomer content can be controlled to <1.0%) | [3] |

A detailed experimental protocol for this two-step synthesis is outlined in patent literature.[3]

Step 1: Cyclization of 5-phenyl-2-hexene

-

5-phenyl-2-hexene is reacted in the presence of an acid catalyst. While various acid catalysts can be used, zeolites are commonly employed.[3]

-

The reaction can be conducted in either the gas or liquid phase and can be run intermittently, continuously, or semi-continuously.[3]

-

The reaction is exothermic.[3]

-

The resulting crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene is then typically purified by distillation.[3]

Step 2: Dehydrogenation of 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene

-

The purified 1,4-DMT is mixed with a dehydrogenation catalyst, such as 10% palladium on activated carbon.[3]

-

The reaction mixture is heated to a temperature between 80°C and 270°C.[3]

-

The reaction can be carried out in the liquid phase under reduced, normal, or increased pressure.[3]

-

The reaction is allowed to proceed for a duration of 0.5 to 72 hours.[3]

-

After the reaction, the catalyst is separated from the reaction liquid, which contains 1,4-DMN along with unreacted 1,4-DMT and other isomers.[3]

-

The final product, this compound, is purified by distillation.[3]

Nickel-Catalyzed Cross-Coupling of 1,4-Dihalonaphthalenes

An alternative and highly efficient route to 1,4-DMN involves the cross-coupling of a 1,4-dihalonaphthalene (e.g., 1,4-dichloronaphthalene (B155283) or 1,4-dibromonaphthalene) with a methyl Grignard reagent, catalyzed by a nickel-phosphine complex.[1][4] This method offers a shorter synthetic route with mild reaction conditions.[4]

The catalytic cycle for this cross-coupling reaction is believed to involve the following key steps:

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 1,4-dihalonaphthalene to form a Ni(II) intermediate.

-

Transmetalation: The organonickel(II) intermediate reacts with the methyl Grignard reagent in a transmetalation step, where the methyl group is transferred to the nickel center, and a magnesium halide is formed.

-

Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the carbon-carbon bond of the methylated naphthalene and regenerate the Ni(0) catalyst. This process occurs twice to replace both halogen atoms.

| Parameter | Example 1 | Example 2 | Reference |

| Starting Material | 1,4-Dichloronaphthalene | 1,4-Dibromonaphthalene | [4] |

| Grignard Reagent | Methylmagnesium chloride | Methylmagnesium bromide | [4] |

| Catalyst | Bis(triphenylphosphine)nickel dichloride | NiCl2·6H2O / Triphenylphosphine (B44618) | [4] |

| Solvent | Trimethylbenzene | Toluene (B28343) | [4] |

| Temperature | 150°C | 105°C | [4] |

| Reaction Time | 16 hours | 12 hours | [4] |

| Yield | 90.1% | 95.1% | [4] |

| Purity | 98% | 98% | [4] |

The following protocols are based on examples provided in patent literature.[4]

Protocol 1: From 1,4-Dichloronaphthalene

-

In a reaction flask, add 39.4g (0.2 mol) of 1,4-dichloronaphthalene, 220mg of bis(triphenylphosphine)nickel dichloride, and 200mL of trimethylbenzene.

-

Under a nitrogen atmosphere and with stirring, cool the mixture to below -10°C.

-

Slowly add 134mL (0.4 mol) of methylmagnesium chloride tetrahydrofuran (B95107) solution dropwise.

-

After the addition is complete, heat the mixture to 150°C and maintain for 16 hours.

-

After the reaction, distill to recover the solvent.

-

Add 100mL of petroleum ether and 120mL of water for extraction and phase separation.

-

Distill the organic phase to recover the petroleum ether.

-

Further purify by vacuum distillation to collect the fraction at 165°C, which is this compound.

Protocol 2: From 1,4-Dibromonaphthalene

-

In a reaction flask under a nitrogen atmosphere, add 0.1g of NiCl2·6H2O and 1mL of ethanol (B145695) and stir to obtain a clear green liquid.

-

Add 200mL of toluene and 0.23g of triphenylphosphine and stir to obtain a dark green liquid.

-

Add 57.2g of 1,4-dibromonaphthalene.

-

While stirring at -10°C, slowly add 167mL of methylmagnesium bromide 2-methyltetrahydrofuran (B130290) solution dropwise.

-

After the addition, heat the mixture to 105°C and react for 12 hours.

-

Distill to recover the solvent.

-

Add 100mL of petroleum ether and 120mL of water for extraction and phase separation.

-

Distill the organic phase to recover the petroleum ether.

-

Further purify by vacuum distillation to collect the fraction at 165°C, which is this compound.

Alkylation of Naphthalene with Methanol (B129727)

The direct methylation of naphthalene with methanol represents another potential synthesis route. However, this method often leads to a mixture of various methylnaphthalene and dimethylnaphthalene isomers, making the isolation of pure 1,4-DMN challenging.[4][5] The use of shape-selective catalysts, such as zeolites, can improve the selectivity towards certain isomers, although much of the research in this area has focused on the synthesis of 2,6-dimethylnaphthalene.[5][6][7]

The alkylation of naphthalene with methanol over an acidic zeolite catalyst is believed to proceed via an electrophilic aromatic substitution mechanism. Methanol is activated on the acid sites of the zeolite to form a methylating agent, which then attacks the electron-rich naphthalene ring. The position of methylation is influenced by the steric constraints imposed by the zeolite pores, which can favor the formation of less bulky isomers.

While specific data for the selective synthesis of 1,4-DMN via this route is limited in the provided search results, general conditions for naphthalene methylation are reported.

| Parameter | Value | Reference |

| Catalyst | SAPO-11, ZSM-5, Hβ, HUSY (modified with PdO) | [5][8] |

| Reaction Temperature | 350°C | [5] |

| Pressure | Atmospheric pressure | [5] |

| Reactant Molar Ratio | 1,2,4-trimethlybenzene : naphthalene : methanol = 3.5 : 1 : 5 | [5] |

| Selectivity for 2,6-DMN | Up to 29% (under 4 MPa) with other zeolites | [5] |

Note: The selectivity for 1,4-DMN is expected to be lower and highly dependent on the specific zeolite catalyst and reaction conditions used.

The following is a general procedure for the methylation of naphthalene over a zeolite catalyst in a fixed-bed reactor.[5]

-

A tubular fixed-bed stainless-steel reactor is packed with the zeolite catalyst pellets (e.g., 2 g of 20-40 mesh).

-

The catalyst is pretreated in a nitrogen flow at an elevated temperature.

-

A reactant mixture of naphthalene, methanol, and a solvent (e.g., 1,2,4-trimethylbenzene) is injected into the reactor using a high-pressure pump.

-

The reaction is carried out at a specified temperature (e.g., 350°C) and pressure (e.g., atmospheric).

-

The product stream is collected and analyzed by gas chromatography to determine the conversion of naphthalene and the selectivity to different dimethylnaphthalene isomers.

Other Potential Synthesis Pathways

Diels-Alder Reaction

The Diels-Alder reaction offers a potential route to construct the naphthalene core. A [4+2] cycloaddition between a suitable diene and a dienophile could, in principle, lead to a precursor that can be converted to 1,4-DMN. For instance, a reaction between 2,5-dimethylfuran (B142691) and a benzyne (B1209423) precursor has been reported to yield this compound after a reduction step.[4] However, detailed experimental protocols and quantitative data for this specific synthesis are not extensively covered in the provided search results.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The cyclization and dehydrogenation of 5-phenyl-2-hexene is a viable industrial method that can produce 1,4-DMN with high selectivity. The nickel-catalyzed cross-coupling of 1,4-dihalonaphthalenes with a Grignard reagent provides a shorter and high-yielding route under mild conditions. While the direct alkylation of naphthalene with methanol is a simpler concept, achieving high selectivity for the 1,4-isomer remains a significant hurdle, requiring the development of highly specific shape-selective catalysts. The choice of synthesis pathway will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the required purity of the final product. Further research into novel catalytic systems and reaction engineering will continue to refine and improve the synthesis of this important chemical compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. ams.usda.gov [ams.usda.gov]

- 3. US20240228406A1 - Method for producing this compound - Google Patents [patents.google.com]

- 4. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

- 5. Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of 1,4-Dimethylnaphthalene in the Plant Kingdom: A Technical Guide for Researchers

An in-depth exploration of the natural presence, quantification, and biological context of 1,4-Dimethylnaphthalene (1,4-DMN) in plants, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (1,4-DMN) is a naturally occurring bicyclic aromatic hydrocarbon that has garnered significant interest as a plant growth regulator. Primarily recognized for its potent sprout-inhibiting properties in potatoes (Solanum tuberosum), its presence extends to other plant species, albeit in less documented concentrations. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 1,4-DMN in plants, methodologies for its quantification, and insights into its mode of action and potential biosynthetic origins.

Quantitative Data on this compound in Plants

The concentration of naturally occurring 1,4-DMN varies significantly between plant species and even within different tissues of the same plant. The most extensive quantitative data is available for potato tubers, where it plays a physiological role in dormancy.

Table 1: Quantitative Occurrence of this compound in Solanum tuberosum (Potato)

| Plant Part | Concentration Range | Method of Analysis |

| Tuber (whole, fresh weight) | 4 µg/kg - 0.061 mg/kg | HPLC, GC-MS |

| Peel | ~20 µg/kg | Solvent Extraction, HPLC |

Note: Higher concentrations within the reported range for whole tubers are from isolated cases and may be influenced by environmental or genetic factors.

Table 2: Reported Occurrence of this compound in Other Plant Species

| Plant Species | Family | Reported Presence | Quantitative Data |

| Camellia sinensis (Tea) | Theaceae | Yes | Not specified in available literature |

| Artemisia campestris ssp. glutinosa (Field Wormwood) | Asteraceae | Yes | Not specified in available literature |

| Artemisia variabilis (Tree Wormwood) | Asteraceae | Yes | Not specified in available literature |

Note: While the presence of 1,4-DMN has been reported in these species, quantitative data is currently lacking in peer-reviewed literature. The concentrations are presumed to be significantly lower than those found in potatoes.

Experimental Protocols for this compound Analysis

Accurate quantification of 1,4-DMN in plant matrices is crucial for understanding its natural roles and for regulatory purposes. The following protocols are based on methodologies developed for the analysis of 1,4-DMN in potatoes and can be adapted for other plant tissues.

Extraction and Quantification of Trace Levels of 1,4-DMN (ACN/PROP Method)

This method is suitable for determining the natural, trace levels of 1,4-DMN in plant tissues.

Methodology:

-

Sample Preparation: Homogenize fresh plant material (e.g., potato peel or whole tuber).

-

Extraction:

-

Weigh a known amount of the homogenized sample into an extraction vessel.

-

Add an equal volume (1:1 sample-to-solvent ratio) of an acetonitrile:2-propanol (7:3 v/v) solution.

-

Vortex or shake vigorously for a specified time to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the mixture to pellet solid plant material.

-

Analysis:

-

Directly inject a large volume (e.g., 100 µL) of the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

The use of a large injection volume is facilitated by the compatibility of the extraction solvent with common reversed-phase HPLC mobile phases.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of 1,4-DMN.

-

Quantify the 1,4-DMN concentration in the sample by comparing its peak area to the calibration curve.

-

Key Parameters:

-

Limit of Quantification (LOQ): Approximately 4.5 µg/kg of potato fresh weight.

-

Recovery: 86.4% to 87.1%.

-

Precision (%RSD): 4.0% to 7.9%.

Routine Analysis of 1,4-DMN Residues (TMP/Heat Method)

This method is optimized for the rapid and routine analysis of higher concentrations of 1,4-DMN, such as in treated potatoes, but can be adapted for plant material with expected higher natural levels.

Methodology:

-

Sample Preparation: Homogenize the plant material.

-

Extraction:

-

To a known weight of the homogenized sample, add a mixture of ethanol (B145695) and 2,2,4-trimethylpentane (B7799088) (7:3 v/v).

-

Heat the mixture at 50°C for a defined period to facilitate extraction.

-

-

Liquid-Liquid Extraction:

-

The water present in the fresh plant material will induce a phase separation, with the non-polar 1,4-DMN partitioning into the 2,2,4-trimethylpentane layer.

-

-

Internal Standard: The use of an internal standard, such as 2-methylnaphthalene, is recommended to correct for variations in extraction efficiency and injection volume.

-

Analysis:

-

Directly inject an aliquot of the 2,2,4-trimethylpentane layer into an HPLC system.

-

-

Quantification:

-

Quantify against a calibration curve prepared with the same internal standard.

-

Key Parameters:

-

LOQ: 0.015 µg/g of potato fresh weight.

-

Recovery: 90.3% to 106%.

-

Precision (%RSD): 1.7% to 10.5%.

Signaling and Mode of Action in Sprout Suppression

The mechanism by which 1,4-DMN inhibits sprouting in potatoes is an area of active research. Current evidence suggests that it does not function by prolonging the natural dormant state through the elevation of abscisic acid (ABA) levels. Instead, its mode of action appears to be linked to the regulation of the cell cycle.

Transcriptional profiling of potato meristems treated with 1,4-DMN has revealed the repression of genes encoding cyclins and other proteins associated with cell cycle progression. This suggests that 1,4-DMN induces the expression of cell cycle inhibitors, effectively creating a block at the G1/S phase transition. This prevents the cell division necessary for sprout growth.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other naphthalene (B1677914) derivatives in nature, a general pathway can be proposed. The core naphthalene structure is believed to be synthesized via either the polyketide pathway or the shikimate pathway.

-

Polyketide Pathway: This pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the naphthalene ring.

-

Shikimate Pathway: This pathway, which is also responsible for the synthesis of aromatic amino acids, produces chorismate. Through a series of enzymatic reactions, chorismate can be converted to isochorismate and subsequently to naphthalene precursors.

Following the formation of the naphthalene backbone, it is hypothesized that the two methyl groups are added through the action of one or more methyltransferase enzymes, which would utilize a methyl donor such as S-adenosyl methionine (SAM).

Conclusion and Future Directions

This compound is a naturally occurring plant metabolite with a well-established role as a sprout suppressant in potatoes. While its presence in other plant species has been noted, there is a clear need for further quantitative research to understand the breadth of its distribution in the plant kingdom. The detailed experimental protocols available for its analysis in potatoes provide a solid foundation for such future studies. Elucidating the specific enzymes and intermediates in the biosynthetic pathway of 1,4-DMN and further refining the understanding of its signaling mechanism in growth regulation are key areas for future research. Such knowledge will not only enhance our fundamental understanding of plant secondary metabolism but may also open new avenues for the development of novel plant growth regulators and other valuable biochemicals.

Toxicological Profile of 1,4-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dimethylnaphthalene (1,4-DMN) is a polycyclic aromatic hydrocarbon (PAH) that occurs naturally in some plants and is also synthesized for use as a plant growth regulator, primarily to inhibit sprouting in stored potatoes.[1] While it is considered to be of low toxicity, a thorough understanding of its toxicological profile is essential for risk assessment and safe handling. This guide provides a comprehensive overview of the toxicology of 1,4-DMN, including its acute and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed summaries of key experimental protocols and metabolic pathways are also presented to provide a complete technical resource for scientific professionals.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Data Presentation: Acute Toxicity

| Endpoint | Species | Route | Value | Toxicity Category | Reference |

| LD₅₀ | Rat | Oral | 2,730 mg/kg bw | III | [2][3] |

| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg bw | IV | [2][3] |

| LC₅₀ | Rat | Inhalation | > 4.16 mg/L (4-hour exposure) | IV | [2][3] |

Toxicity Categories: I (most toxic) to IV (least toxic)

Experimental Protocols: Acute Toxicity

-

Acute Oral Toxicity (as per OECD Guideline 420, 423, or 425): Studies are typically conducted in rats. After a fasting period, the substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A necropsy is performed on all animals at the end of the study. The LD₅₀ (median lethal dose) is then calculated.

-

Acute Dermal Toxicity (as per OECD Guideline 402): This study is usually performed in rabbits. The test substance is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours. Observations for mortality, signs of toxicity, and body weight are conducted for 14 days, followed by a gross necropsy.[4]

-

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are typically exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period (usually 4 hours).[5] Animals are monitored for clinical signs and mortality during and after exposure for up to 14 days.[5]

Irritation and Sensitization

Data Presentation: Irritation and Sensitization

| Endpoint | Species | Result | Toxicity Category | Reference |

| Primary Eye Irritation | Rabbit | Moderately irritating; clearance by day 21 | II | [2] |

| Primary Dermal Irritation | Rabbit | Practically non-irritating to mildly irritating | III | [2][6] |

| Skin Sensitization | Guinea Pig | Not a skin sensitizer | N/A | [3] |

Experimental Protocols: Irritation and Sensitization

-

Acute Eye Irritation/Corrosion (as per OECD Guideline 405): A single dose of the test substance is applied to the conjunctival sac of one eye in albino rabbits.[7] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.[7][8]

-

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404): The test substance is applied to a small area of skin on albino rabbits under a semi-occlusive dressing for 4 hours.[9] The skin is then observed for erythema and edema at various time points.[9][10]

-

Skin Sensitization (as per OECD Guideline 406 - Buehler or Magnusson-Kligman test): This test, typically in guinea pigs, involves an induction phase where the animals are exposed to the test substance, followed by a challenge phase after a rest period to determine if an allergic reaction has developed.[11][12]

Genotoxicity

This compound is considered not likely to be mutagenic.[2] Although one in vitro study showed mutagenicity with metabolic activation, the weight of evidence from other in vitro and in vivo studies is negative.[2]

Data Presentation: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (5 strains) | With and without | Non-mutagenic | [2] |

| In vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma Cells | Without | Non-mutagenic | [2] |

| With | Mutagenic | [2] | ||

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse Bone Marrow | N/A | Non-mutagenic | [2] |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | N/A | Non-genotoxic | [2][3] |

Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 mix).

-

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance.[13] After a suitable incubation period, the cells are harvested, stained, and examined microscopically for structural chromosomal abnormalities.[13][14]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents are administered the test substance.[15] Bone marrow is then extracted, and immature erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15][16]

Chronic Toxicity and Carcinogenicity

Long-term exposure to 1,4-DMN in the diet did not result in carcinogenic effects in rats.[2] The primary effects observed at high doses were related to reduced body weight and some kidney and liver effects.[6]

Data Presentation: Chronic Toxicity and Carcinogenicity

| Study | Species | Route | Doses | NOAEL | LOAEL | Findings | Reference |

| 2-Year Chronic Toxicity/ Carcinogenicity | Rat | Oral (diet) | 0, 10, 33, 250 mg/kg/day | 10 mg/kg/day | 33 mg/kg/day | Not carcinogenic. Effects at higher doses included decreased body weight gain, and kidney and liver effects (increased organ weights, karyomegaly of renal tubular epithelial cells, increased total cholesterol). | [2][6][11] |

Experimental Protocols: Chronic Toxicity and Carcinogenicity

-

Combined Chronic Toxicity/Carcinogenicity Studies (as per OECD Guideline 453): These long-term studies, typically 24 months in rats, involve administering the test substance daily in the diet at three or more dose levels.[17][18] A wide range of observations are made, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of all organs and tissues to identify both non-neoplastic and neoplastic (cancerous) changes.[17][18]

Reproductive and Developmental Toxicity

1,4-DMN did not show evidence of reproductive toxicity in rats at the highest dose tested.[2] Developmental effects were observed at high doses but were considered secondary to maternal toxicity (reduced body weight due to decreased food consumption).[2]

Data Presentation: Reproductive and Developmental Toxicity

| Study | Species | Route | Doses | NOAEL | LOAEL | Findings | Reference |

| Reproductive and Fertility Effects | Rat | Oral (diet) | Up to 7,500 ppm | 7,500 ppm (Reproductive) | N/A | No reproductive toxicity observed. | [2] |

| 2,000 ppm (Developmental) | 7,500 ppm | Delayed vaginal patency and preputial separation, secondary to maternal body weight effects. | [2] | ||||

| Developmental Toxicity | Rabbit | Oral (gavage) | Up to 250 mg/kg/day | 250 mg/kg/day (Developmental) | N/A | No developmental toxicity observed. | [2] |

| 80 mg/kg/day (Maternal) | 250 mg/kg/day | Reduced maternal food consumption and body weight gain. | [2] |

Experimental Protocols: Reproductive and Developmental Toxicity

-

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant animals (rats or rabbits) are administered the test substance during the period of major organogenesis. Just prior to birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

-

Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416): This study evaluates the effects of the test substance on all phases of the reproductive cycle. The substance is administered to male and female animals before mating, during mating, gestation, and lactation for two generations. Endpoints include fertility, gestation, and offspring viability, growth, and development.

Mechanism of Action and Metabolism

The precise mode of action for 1,4-DMN's biological activity is not fully elucidated but is thought to be hormonally based.[3] The metabolism of naphthalenes, including 1,4-DMN, primarily occurs in the liver and involves a series of enzymatic reactions.

Metabolic Pathway

The metabolism of 1,4-DMN is initiated by cytochrome P450 (CYP450) enzymes, which oxidize the naphthalene (B1677914) ring to form reactive epoxide intermediates. These epoxides can then undergo several transformations:

-

Hydration: Epoxide hydrolase can convert the epoxides to dihydrodiols.

-

Glutathione (B108866) Conjugation: Glutathione-S-transferases (GSTs) can conjugate the epoxides with glutathione (GSH), a key step in detoxification.[19] This leads to the formation of mercapturic acid derivatives that are excreted in the urine.

-

Rearrangement: The epoxides can spontaneously rearrange to form naphthols (e.g., 1,4-dimethylnaphthol).

-

Further Oxidation: The methyl groups can be oxidized to form alcohols, aldehydes, and carboxylic acids (e.g., 4-methyl-1-naphthoic acid).

Urinary metabolites identified in rats administered 1,4-DMN include unchanged this compound, 1-hydroxymethyl-4-methylnaphthalene, 4-methyl-1-naphthoic acid, 1,4-dimethylnaphthol, 4-methyl-1-naphthoic aldehyde, and 1,4-dimethyl-methylthionaphthalene.

Signaling Pathway Visualization

Caption: Metabolic pathway of this compound.

Experimental Workflow Visualization

References

- 1. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Skin Sensitisation Test in Guinea Pig | Bienta [bienta.net]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. A collection of guinea pig sensitization test results--grouped by chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. Glutathione depletion is a major determinant of inhaled naphthalene respiratory toxicity and naphthalene metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glutathione and mercapturic acid conjugations in the metabolism of naphthalene and 1-naphthyl N-methylcarbamate (carbaryl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disposition and metabolism of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 1,4-Dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylnaphthalene (1,4-DMN) is a polycyclic aromatic hydrocarbon (PAH) that occurs naturally in some plants, such as potatoes, and is also synthesized for various industrial applications, including as a plant growth regulator to inhibit sprouting in stored potatoes.[1][2] Its presence in the environment, whether from natural or anthropogenic sources, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the current scientific knowledge regarding the persistence, bioaccumulation, and degradation of 1,4-DMN in various environmental compartments.

Physicochemical Properties

A compound's behavior in the environment is largely dictated by its physicochemical properties. Key properties of 1,4-DMN are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [3] |

| Molecular Weight | 156.2 g/mol | [3] |

| Water Solubility | 5.1 mg/L (ppm) | [3] |

| Vapor Pressure | 2500 mPa (at 20 °C) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 4.37 (at pH 7, 20 °C) | [3] |

The low water solubility and high octanol-water partition coefficient indicate that 1,4-DMN is a lipophilic compound with a tendency to partition into organic matter and biota rather than remaining in the aqueous phase.[3] Its notable vapor pressure suggests that volatilization can be a significant transport pathway in the environment.[3]

Environmental Fate

The environmental fate of 1,4-DMN is governed by a combination of transport and transformation processes, including volatilization, sorption to soil and sediment, and various degradation mechanisms.

Persistence and Transport

Due to its high volatility, 1,4-DMN can be readily transported in the atmosphere.[3] In aquatic systems, its low water solubility and high Log P value suggest a strong affinity for sorption to suspended particles and sediments, which can act as both a sink and a long-term source of contamination.

Bioaccumulation

The high lipophilicity of 1,4-DMN, as indicated by its Log P value of 4.37, suggests a potential for bioaccumulation in aquatic organisms.[3] The Bioconcentration Factor (BCF) is a key parameter used to quantify the extent of bioaccumulation. While specific BCF data for 1,4-DMN is limited in the readily available literature, the OECD 305 guideline provides a standardized protocol for its experimental determination in fish.[4][5] This test involves exposing fish to the chemical in a flow-through system and measuring its concentration in the fish tissue and the surrounding water over time.[4][5][6]

Degradation Pathways

1,4-DMN is subject to degradation in the environment through both biotic and abiotic processes. It is generally considered to degrade rapidly through photochemical reactions and microbial activity.

Abiotic Degradation

Photodegradation:

Photodegradation, or photolysis, is a major abiotic degradation pathway for 1,4-DMN in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the transformation of the chemical upon direct absorption of solar photons.[7] The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the chemical's quantum yield.

One study reported that 1,4-DMN decomposes to 14% in 14 days under light at 55 °C, while being stable for over 14 days in the dark at the same temperature, highlighting the role of light in its degradation.[3] Another source indicates an aquatic photolysis half-life ranging from 0.58 to 1.7 hours based on measured rate constants for midday summer sunlight.[8]

Hydrolysis:

Hydrolysis is a chemical reaction with water that can be a degradation pathway for some organic compounds. However, for a hydrocarbon like 1,4-DMN, which lacks hydrolyzable functional groups, abiotic hydrolysis is not expected to be a significant degradation process under typical environmental pH conditions (pH 4-9).[9][10][11]

Biodegradation

Microbial degradation is a critical process for the removal of 1,4-DMN from contaminated environments. A variety of microorganisms, particularly bacteria, have been shown to utilize PAHs as a source of carbon and energy.[2][12]

A proposed metabolic pathway for the degradation of this compound has been elucidated in Sphingomonas sp. strain 14DN61, a bacterium isolated from oil-contaminated soil.[7] This pathway involves a series of enzymatic reactions that progressively break down the 1,4-DMN molecule.

The initial step is the oxidation of one of the methyl groups by a monooxygenase , leading to the formation of 1-hydroxymethyl-4-methylnaphthalene. This intermediate is then further oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form 4-methyl-1-naphthoic acid. The aromatic ring can then be cleaved by catechol 2,3-dioxygenase , opening the ring and leading to further degradation into central metabolic intermediates.[7] The biotransformation of 1,4-DMN to 1,4-dihydroxymethylnaphthalene has also been observed in Escherichia coli expressing an aromatic dihydroxylating dioxygenase.[13]

Figure 1: Proposed aerobic biodegradation pathway of this compound by Sphingomonas sp.

Experimental Protocols

This section outlines generalized experimental protocols for key studies related to the environmental fate and degradation of 1,4-DMN. These are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Biodegradation in Soil Slurry

This protocol is a generalized representation for assessing the aerobic biodegradation of 1,4-DMN in a soil slurry system, based on principles from OECD Guideline 307.[14]

Figure 2: Experimental workflow for assessing aerobic biodegradation in a soil slurry.

Methodology:

-

Microcosm Setup: Prepare soil slurries by mixing sieved soil with a mineral salts medium in biometer flasks or similar vessels.

-

Spiking: Add a known concentration of 1,4-DMN (often dissolved in a volatile solvent which is then evaporated) to the soil slurries.

-

Inoculation (for bioaugmentation studies): Introduce a specific microbial culture, such as Sphingomonas sp., to the designated microcosms.

-

Incubation: Incubate the flasks in the dark on a shaker to ensure aerobic conditions and homogeneity. Include control flasks (e.g., sterile controls, unamended controls) to account for abiotic losses and background microbial activity.

-

Sampling: At regular time intervals, sacrifice replicate flasks for analysis.

-

Extraction: Extract 1,4-DMN and its potential metabolites from the soil slurry using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and acetone).

-

Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the parent compound and its degradation products.

-

Data Analysis: Calculate the degradation rate and half-life of 1,4-DMN.

Photodegradation in Water

This protocol is a generalized representation for assessing the direct photodegradation of 1,4-DMN in water, based on principles from OECD Guideline 316.[7][13][15]

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of 1,4-DMN at a concentration below its water solubility limit.

-

Irradiation: Expose the solution in quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Run parallel samples in the dark to serve as controls for abiotic losses not due to photolysis (e.g., hydrolysis, volatilization).

-

Sampling: At various time points, take samples from both the irradiated and dark control solutions.

-

Analysis: Analyze the samples by HPLC or GC-MS to determine the concentration of 1,4-DMN.

-

Data Analysis: Determine the photodegradation rate constant, half-life, and quantum yield.

Analytical Method: GC-MS for Soil Samples

The following is a generalized protocol for the analysis of 1,4-DMN in soil samples using GC-MS, based on principles from U.S. EPA Method 8270.[16]

Methodology:

-

Extraction: Extract a known weight of the soil sample with a suitable solvent, such as a mixture of dichloromethane (B109758) and acetone, using techniques like Soxhlet extraction, sonication, or accelerated solvent extraction.[17]

-

Cleanup: The extract may require a cleanup step to remove interfering co-extracted substances. This can be achieved using techniques like silica (B1680970) gel column chromatography.

-

Concentration: Concentrate the extract to a small, known volume.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions: Use a capillary column appropriate for PAH analysis (e.g., a non-polar or semi-polar column). Program the oven temperature to achieve good separation of 1,4-DMN from other compounds.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the characteristic ions of 1,4-DMN.

-

-

Quantification: Quantify the concentration of 1,4-DMN by comparing its peak area to that of a calibration curve prepared from standards of known concentrations. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

Summary and Conclusion

This compound is a lipophilic and volatile polycyclic aromatic hydrocarbon that is expected to degrade in the environment primarily through photodegradation and microbial activity. While abiotic hydrolysis is not a significant fate process, its sorption to soil and sediment can influence its persistence and bioavailability. The biodegradation of 1,4-DMN can proceed via the oxidation of a methyl group, followed by further enzymatic reactions leading to ring cleavage. Standardized experimental protocols are available to quantify its degradation rates and bioaccumulation potential. Further research to obtain more specific environmental half-life data under various conditions and to fully elucidate the enzymatic and genetic basis of its biodegradation would be beneficial for a more complete understanding of its environmental risk.

References

- 1. one.oecd.org [one.oecd.org]

- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. relana-online.de [relana-online.de]

- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 8. Kemikaali [wwwp.ymparisto.fi]

- 9. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fachoekotoxikologie.de [fachoekotoxikologie.de]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. www2.gov.bc.ca [www2.gov.bc.ca]

- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]

1,4-Dimethylnaphthalene as a polycyclic aromatic hydrocarbon (PAH)

Abstract

1,4-Dimethylnaphthalene (1,4-DMN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest for its biological activity, most notably as a potent sprout suppressant in potatoes. This technical guide provides an in-depth overview of 1,4-DMN, encompassing its physicochemical properties, synthesis, metabolic pathways, toxicological profile, and analytical methodologies for its detection and quantification. The guide is intended for researchers, scientists, and professionals in drug development and agricultural science, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a bicyclic aromatic hydrocarbon naturally found in various environmental matrices and is also synthesized for commercial applications.[1][2] Its primary commercial use is as a post-harvest plant growth regulator to inhibit sprouting in stored potatoes, thereby extending their shelf life and maintaining quality.[1][3][4] The mode of action of 1,4-DMN is an area of active research, with evidence pointing towards its influence on plant hormone signaling and cell cycle regulation.[5][6] From a toxicological perspective, 1,4-DMN is of interest due to its classification as a PAH, a group of compounds known for their potential environmental and health impacts. However, studies have generally indicated a low toxicity profile for 1,4-DMN.[7]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, transport, and for the development of analytical methods.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| CAS Number | 571-58-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 7.6 °C | [8] |

| Boiling Point | 268 °C | [8] |

| Water Solubility | Low | [3] |

| Vapor Pressure | High | [3] |

| LogP (Octanol-Water Partition Coefficient) | High (Lipophilic) | [1] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. Two prominent industrial methods are the cyclization of 5-phenyl-2-hexene followed by dehydrogenation, and the reaction of 1,4-dihalonaphthalene with a Grignard reagent.[1][9]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 1,4-dichloronaphthalene (B155283) and a methyl magnesium halide Grignard reagent.[2][9][10]

Materials:

-

1,4-Dichloronaphthalene

-

Magnesium turnings

-

Methyl iodide (or other methyl halide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Bis(triphenylphosphine)nickel(II) chloride (catalyst)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.

-

Slowly add the methyl iodide solution to the magnesium turnings with gentle heating to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

-

Coupling Reaction:

-

In a separate reaction flask under a nitrogen atmosphere, dissolve 1,4-dichloronaphthalene and a catalytic amount of bis(triphenylphosphine)nickel(II) chloride in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the solution of 1,4-dichloronaphthalene while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.[9][10]

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[9][10]

-

Biological Activity and Signaling Pathway

The primary biological effect of 1,4-DMN in plants is the inhibition of sprouting, which is achieved through the regulation of the cell cycle.

Proposed Signaling Pathway in Potato Tuber Dormancy

1,4-DMN is believed to interfere with hormonal signaling pathways that control cell division and elongation in the apical meristems of potato tubers.[3] A key mechanism involves the upregulation of Kip-Related Proteins (KRPs), which are cyclin-dependent kinase (CDK) inhibitors.[5][11] Specifically, 1,4-DMN treatment leads to an increase in the expression of KRP1 and KRP2. These proteins then bind to and inhibit the activity of CDK-cyclin complexes, which are essential for the progression of the cell cycle. This inhibition causes the cells in the meristem to arrest in the G1 phase, preventing the transition to the S phase (DNA synthesis) and subsequent mitosis.[5] This cell cycle block ultimately manifests as the macroscopic observation of sprout inhibition. While the precise upstream signaling events are still under investigation, it is hypothesized that 1,4-DMN may influence the balance of plant hormones such as abscisic acid (ABA) and jasmonic acid (JA), which are known to regulate cell cycle progression.

Metabolism

In mammalian systems, 1,4-DMN undergoes metabolic transformation primarily in the liver. Studies in rats have shown that after administration, 1,4-DMN is extensively metabolized and excreted.[12] The primary metabolic pathways involve oxidation of the methyl groups and the aromatic ring.

Identified Metabolites

The following metabolites have been identified in the urine of rats treated with 1,4-DMN:[12]

-

Unchanged this compound

-

1-Hydroxymethyl-4-methylnaphthalene

-

4-Methyl-1-naphthoic acid

-

1,4-Dimethylnaphthol

-

4-Methyl-1-naphthoic aldehyde

-

1,4-Dimethyl-methylthionaphthalene

Toxicological Profile

The toxicological data for 1,4-DMN suggests a low level of acute toxicity. It is not considered to be carcinogenic, mutagenic, or a developmental/reproductive toxicant based on available studies.[3][7] A summary of key toxicological endpoints is provided in Table 2.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg | [7] |

| Acute Dermal Toxicity (Rabbit LD50) | > 2000 mg/kg | [7] |

| Skin Irritation (Rabbit) | Mildly irritating | [3] |

| Eye Irritation (Rabbit) | Slightly irritating | [3] |

| Carcinogenicity | Not carcinogenic | [7] |

| Mutagenicity (Ames test) | Not mutagenic | [7] |

Analytical Methods

Accurate quantification of 1,4-DMN in various matrices is crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[13][14]

Experimental Protocol: HPLC-UV Analysis of 1,4-DMN in Potato Tubers

This protocol outlines a method for the extraction and quantification of 1,4-DMN residues in potato tubers.[13][15][16][17]

Materials:

-

Potato tubers

-

Acetonitrile (B52724) (HPLC grade)

-

2-Propanol (HPLC grade)

-

This compound standard

-

2-Methylnaphthalene (internal standard)

-

Homogenizer

-

Centrifuge

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Wash and peel the potato tubers.

-

Homogenize a known weight of potato peel or whole tuber tissue.

-

To a subsample of the homogenate, add a known amount of the internal standard (2-Methylnaphthalene).

-

-

Extraction:

-

HPLC-UV Analysis:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Injection Volume: 20 µL.

-

UV Detection: 225 nm.

-

Quantification: Create a calibration curve using standards of 1,4-DMN of known concentrations. Calculate the concentration of 1,4-DMN in the sample based on the peak area ratio of 1,4-DMN to the internal standard.

-

Experimental Protocol: GC-MS Analysis of 1,4-DMN and its Metabolites

This protocol is suitable for the identification and quantification of 1,4-DMN and its metabolites in biological samples.[14][18]

Materials:

-

Biological sample (e.g., urine, tissue homogenate)

-

Internal standard (e.g., deuterated 1,4-DMN)

-

Extraction solvent (e.g., hexane, dichloromethane)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for hydroxylated metabolites)

-

GC-MS system with a capillary column

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume or weight of the sample, add the internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Separate the organic layer and concentrate it under a gentle stream of nitrogen.

-

-

Derivatization (for polar metabolites):

-

To the dried extract, add the derivatizing agent and heat to convert polar functional groups (e.g., -OH, -COOH) into more volatile silyl (B83357) ethers/esters.

-

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute all compounds of interest.

-

Injector: Splitless mode.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification of unknown metabolites or selected ion monitoring (SIM) for targeted quantification of known compounds.

-

Conclusion

This compound is a polycyclic aromatic hydrocarbon with significant commercial application as a potato sprout suppressant. Its biological activity is primarily mediated through the inhibition of the cell cycle in meristematic tissues. While its toxicological profile appears to be of low concern, its classification as a PAH warrants continued research and monitoring. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of 1,4-DMN and its metabolites, which is essential for both fundamental research into its mode of action and for ensuring food safety and environmental quality. Further research is needed to fully elucidate the upstream signaling events that mediate the effects of 1,4-DMN on plant cell cycle regulation.

References

- 1. ABA signaling branches out: emerging ABA-related signaling functions in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

- 3. IbBBX24 Promotes the Jasmonic Acid Pathway and Enhances Fusarium Wilt Resistance in Sweet Potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Frontiers | StSN2 enhances tuber formation in potato via upregulating of the ABA signaling pathway [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the potato sprout inhibitor 1, 4-dimethylnapthalene: HPLC method development and applications. - Enlighten Theses [theses.gla.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. The sprout inhibitor this compound induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in the Production of Salicylic and Jasmonic Acid in Potato Plants (Solanum tuberosum) as Response to Foliar Application of Biotic and Abiotic Inductors [scirp.org]

- 13. StSN2 enhances tuber formation in potato via upregulating of the ABA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in gene expression in potato meristems treated with the sprout suppressor this compound are dependent on tuber age and dormancy status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Cell Cycle Regulation in the Plant Response to Stress [frontiersin.org]

- 17. theses.gla.ac.uk [theses.gla.ac.uk]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylnaphthalene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-dimethylnaphthalene and its various isomers. Understanding these properties is crucial for applications in chemical synthesis, materials science, and pharmaceutical development, where isomer identification and separation are critical steps. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and presents a logical workflow for isomer differentiation.

Core Physical Properties of Dimethylnaphthalene Isomers

The physical properties of dimethylnaphthalene isomers are influenced by the position of the two methyl groups on the naphthalene (B1677914) ring structure. These subtle structural differences lead to distinct melting points, boiling points, densities, and refractive indices, which are essential for their identification and separation. A summary of these properties is presented below.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,2-Dimethylnaphthalene | 573-98-8 | -2 to -1[1] | 266-267[1] | 1.013[1] | 1.615[1] |

| 1,3-Dimethylnaphthalene | 575-41-7 | -6 to -3[2] | 263[2] | 0.982[2] | 1.609[2] |

| This compound | 571-58-4 | -18 | 262-264 | 1.016 | 1.613 |

| 1,5-Dimethylnaphthalene | 571-61-9 | 78-82[3] | 265-266[3][4] | Not Available | Not Available |

| 1,6-Dimethylnaphthalene | 575-43-9 | -17 to -16[5] | 265-266[5] | 1.002[5] | 1.606[5] |

| 1,8-Dimethylnaphthalene | 569-41-5 | 59-61[6][7][8] | 270[6][7] | Not Available | Not Available |

| 2,3-Dimethylnaphthalene | 581-40-8 | 103-104[9] | 269[9] | Not Available | Not Available |

| 2,6-Dimethylnaphthalene | 581-42-0 | 106-110[10] | 262[10] | 1.01 (at 25°C)[10][11] | 1.6088[10] |

| 2,7-Dimethylnaphthalene | 582-16-1 | 94-97[12][13] | 263[12][13] | Not Available | Not Available |

Solubility: Dimethylnaphthalene isomers are generally insoluble in water but soluble in organic solvents such as ethanol, acetone, toluene, and other hydrocarbons.[9][13][14][15][16] This hydrophobic nature is characteristic of polycyclic aromatic hydrocarbons (PAHs).

Experimental Protocols

Accurate determination of physical properties is fundamental for isomer identification and quality control. The following section details the standard methodologies for measuring the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point, or more accurately the melting range, is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used. The apparatus contains a heating bath (e.g., mineral oil or silicone oil) and a thermometer or temperature sensor.

-

Procedure: The capillary tube containing the sample is attached to the thermometer and immersed in the heating bath. The bath is heated slowly and uniformly.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the substance. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Density Measurement (ASTM D3505)

This standard test method provides a simplified procedure for measuring the density of pure liquid chemicals.[17][18]

Methodology:

-

Apparatus: A calibrated hydrometer, a hydrometer cylinder, and a constant-temperature bath. Alternatively, a digital density meter can be used for higher precision (as in ASTM D4052).[19]

-